
4-Hydroxy-2-methylbenzaldehyde
Descripción general
Descripción
4-Hydroxy-2-methylbenzaldehyde (4-HMB) is an important aldehyde compound that is used in a variety of scientific research and industrial applications. It is a colorless solid with a sweet, floral odor that is soluble in water and alcohol. 4-HMB is a useful intermediate for the synthesis of other compounds and its properties make it a useful reagent for various reactions. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-HMB.
Aplicaciones Científicas De Investigación
Production from Ethanol : 4-Hydroxy-2-methylbenzaldehyde can be formed by sequential aldol condensations between acetaldehyde and enals, followed by dehydrocyclization during ethanol upgrading reactions on hydroxyapatite catalysts. This process competes with the Guerbet reaction, which produces a broad distribution of n- and iso-alcohols (Moteki, Rowley, & Flaherty, 2016).
Antibacterial Activity : Synthesis of 4-hydroxy-3-methylchalcone from this compound demonstrated antibacterial activity against both gram-positive and gram-negative bacteria, such as Escherichia coli and Staphylococcus aureus (Hapsari et al., 2018).
Optical Resolution : Optical resolution of racemic this compound derivatives has been achieved through transformation into diastereoisomeric Schiff bases, followed by determination of the absolute configuration of the products (Buravlev et al., 2012).
Pheromone Synthesis : In chemical ecology, compounds such as 2-Hydroxy-6-methylbenzaldehyde, a derivative, function as alarm and sex pheromones in astigmatid mites. Establishing convenient synthesis of such compounds is vital for practical applications in pest control (Noguchi, Mori, Kuwahara, & Sato, 1997).
Copper-mediated Selective Oxidation : Substituted hydroxybenzaldehydes, important in the pharmaceutical and perfume industries, can be synthesized through selective oxidation of aromatic methyl groups. This compound is a valuable intermediate in these processes (Boldron et al., 2005).
Fluorescent pH Sensor : A derivative, 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde, acts as a highly selective fluorescent pH sensor. It shows a significant increase in fluorescence intensity within a specific pH range, useful for biological studies (Saha et al., 2011).
Biomedical Applications : Electrocatalytic transformations involving derivatives of this compound can yield new compounds with potential in biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).
Nonlinear Optical Material : Studies on compounds like 2-hydroxy-5-methylbenzaldehyde have revealed potential in nonlinear optical (NLO) materials. These materials show promising properties for optical limiting applications (Jayareshmi, Robert, & Aruldhas, 2021).
Mecanismo De Acción
Target of Action
4-Hydroxy-2-methylbenzaldehyde is an endogenous metabolite . It primarily targets cellular antioxidation systems . These systems play a crucial role in maintaining the redox balance within cells and protecting them from oxidative stress.
Mode of Action
The compound interacts with its targets by disrupting cellular antioxidation . This disruption can be achieved with redox-active compounds. Natural phenolic compounds, such as this compound, can serve as potent redox cyclers that inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .
Biochemical Pathways
It is known that the compound disrupts cellular antioxidation . This suggests that it may affect pathways related to oxidative stress and redox homeostasis. For example, it might interfere with the function of enzymes like superoxide dismutases and glutathione reductase, which are key components of the cellular antioxidation system .
Pharmacokinetics
As an endogenous metabolite , it is likely to be well-absorbed and distributed within the body. Its metabolism and excretion would be expected to follow standard metabolic pathways for similar compounds.
Result of Action
The primary result of the action of this compound is the disruption of cellular antioxidation . This can lead to an imbalance in redox homeostasis within cells, potentially inhibiting microbial growth . The exact molecular and cellular effects would depend on the specific targets and pathways affected.
Propiedades
IUPAC Name |
4-hydroxy-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-4-8(10)3-2-7(6)5-9/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWWIEFMFPWBST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332480 | |
| Record name | 4-Hydroxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41438-18-0 | |
| Record name | 4-Hydroxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41438-18-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4-hydroxy-2-methylbenzaldehyde synthesized and what is its role in the development of potential antibacterial agents?
A1: this compound is synthesized by treating meta-cresol with chloroform via the Reimer-Tiemann formylation reaction []. This compound serves as a crucial building block for synthesizing 4-hydroxy-2-methylchalcone through a Claisen-Schmidt reaction with acetophenone []. This chalcone derivative exhibits promising antibacterial activity against both Escherichia coli and Staphylococcus aureus, with greater efficacy observed against E. coli [].
Q2: How does the antibacterial activity of 4-hydroxy-2-methylchalcone compare to other chalcone derivatives?
A2: Research indicates that 4-hydroxy-2-methylchalcone demonstrates superior antibacterial activity against Escherichia coli compared to Staphylococcus aureus []. Furthermore, its activity profile is comparable to that of 4-hydroxy-3-methoxychalcone and standard chalcone compounds, also showing better inhibition against E. coli []. This suggests that structural variations within the chalcone scaffold, particularly the presence and position of hydroxyl and methoxy substituents, can influence antibacterial efficacy and target specificity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

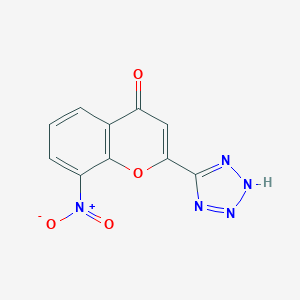

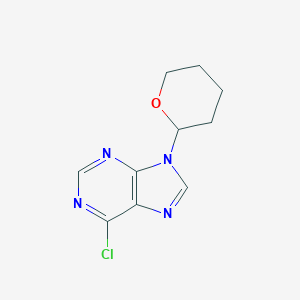
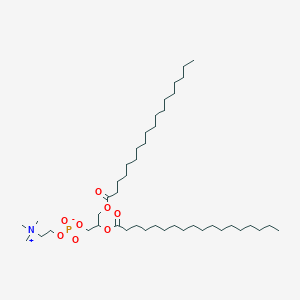
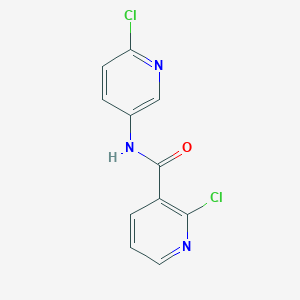
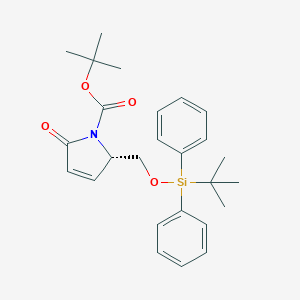

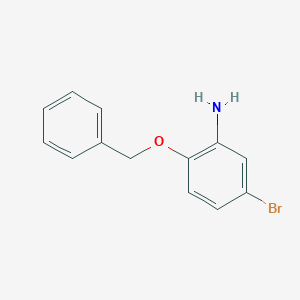

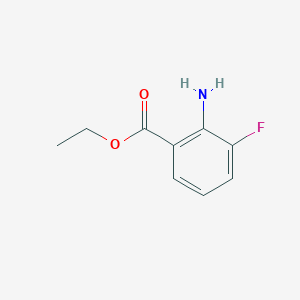
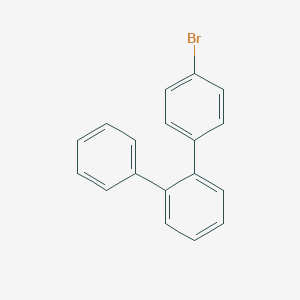
![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)
![9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione](/img/structure/B179362.png)
